3-tert-Butyl-1-(3,4-dimethylphenyl)-1H-pyrazol-5-amine
Overview
Description
3-tert-Butyl-1-(3,4-dimethylphenyl)-1H-pyrazol-5-amine, commonly known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. TAK-659 belongs to the class of pyrazol-5-amine inhibitors and has shown promising results in preclinical studies.
Scientific Research Applications
Chemical Synthesis and Protective Group Usage : This compound and its derivatives are often used in chemical syntheses. For example, t-Butyl as a Pyrazole protecting group is used for single-step preparation, highlighting its utility in synthesizing various organic compounds (Pollock & Cole, 2014).
NMR Spectroscopy and Reactivity Studies : The compound shows interesting reactivity, as studied through NMR spectroscopy. For instance, Tri(tert-butyl)plumbyl-amine exhibited notable reactivity and was studied using NMR, providing insights into molecular interactions and structures (Herberhold et al., 1997).
Methodologies in Organic Chemistry : It is involved in developing new methodologies in organic chemistry, such as a one-pot reductive amination process to synthesize valuable pyrazole derivatives (Becerra, Rojas, & Castillo, 2021).
Molecular Synthesis and Catalysis : The compound is significant in the synthesis of various molecular structures, serving as an intermediate in the creation of target molecules. For example, it plays a crucial role in synthesizing mTOR targeted PROTAC molecule PRO1 (Zhang et al., 2022).
Hydrogen Bonding and Crystallography : It forms part of studies in crystallography and hydrogen bonding, aiding in understanding molecular architecture and interactions (Abonía et al., 2007).
Synthesis of Pyrans and Related Compounds : This chemical is used in synthesizing various pyrans and related compounds, which have applications ranging from pharmacology to materials science (Zonouzi, Kazemi, & Nezamabadi, 2006).
Carbon Dioxide Fixation : The compound is involved in the study of carbon dioxide fixation, where it forms zwitterionic, bicyclic boraheterocycles, contributing to research in environmental chemistry and sustainable technologies (Theuergarten et al., 2012).
properties
IUPAC Name |
5-tert-butyl-2-(3,4-dimethylphenyl)pyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3/c1-10-6-7-12(8-11(10)2)18-14(16)9-13(17-18)15(3,4)5/h6-9H,16H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTASZJYCDSWBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=N2)C(C)(C)C)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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